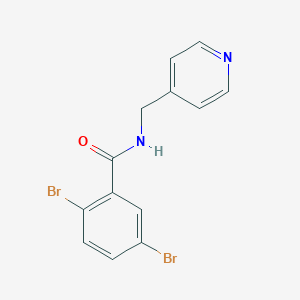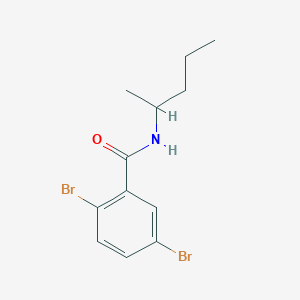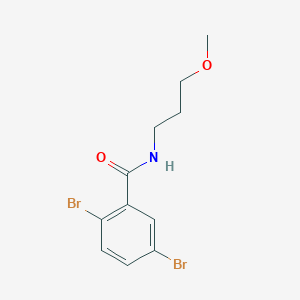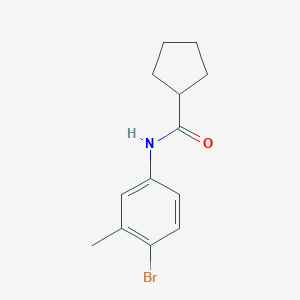![molecular formula C21H25ClN2O3 B290684 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate, also known as Etomidate, is a sedative-hypnotic drug that is used for anesthesia induction in medical procedures. The chemical compound was first synthesized in 1964 by Janssen Pharmaceutica, a Belgian pharmaceutical company. Etomidate is considered a safe and effective anesthetic agent due to its rapid onset and short duration of action.
Mecanismo De Acción
2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neuronal activity. The drug enhances the activity of the GABA receptor, leading to increased inhibition of neuronal activity and resulting in sedation and anesthesia.
Biochemical and Physiological Effects
2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has several biochemical and physiological effects on the body. The drug decreases the activity of the sympathetic nervous system, leading to decreased heart rate and blood pressure. It also decreases cerebral blood flow and oxygen consumption in the brain. 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has minimal effects on respiratory function, making it a safe and effective anesthetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has several advantages for lab experiments. The drug has a rapid onset and short duration of action, making it easy to control the level of sedation or anesthesia in animal models. It also has minimal effects on respiratory function, making it a safe option for studies involving respiratory function. However, 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has limitations in that it can cause adrenal suppression, which can affect the stress response in animal models.
Direcciones Futuras
There are several future directions for research involving 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate. One area of interest is the development of new anesthetic agents that have a similar mechanism of action but with fewer side effects. Another area of interest is the investigation of the effects of anesthesia on the brain and the development of new strategies to mitigate the negative effects of anesthesia on brain function. Finally, the use of 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate in combination with other drugs for the treatment of various medical conditions is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with ethyl iodide to form 4-(4-chlorophenyl)-4-ethoxypiperidine. This intermediate compound is then reacted with diethylamine to produce 2-(diethylamino)ethyl 4-(4-chlorophenyl)-4-ethoxypiperidine. Finally, the compound is treated with acetyl chloride to form 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate is widely used in medical procedures for anesthesia induction due to its rapid onset and short duration of action. The drug is also used for sedation in critically ill patients and for the treatment of status epilepticus. In addition, 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has been used in research studies to investigate the effects of anesthesia on the brain and to study the mechanisms of action of other anesthetic agents.
Propiedades
Fórmula molecular |
C21H25ClN2O3 |
|---|---|
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-[[2-(4-chlorophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H25ClN2O3/c1-3-24(4-2)13-14-27-21(26)17-7-11-19(12-8-17)23-20(25)15-16-5-9-18(22)10-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,23,25) |
Clave InChI |
NIWIEWCTXORSDH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)









